Pramipexole Dimer Impurity
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Overview
Description
Pramipexole Dimer Impurity is an organic impurity associated with pramipexole, a non-ergot dopamine agonist primarily used to treat symptoms of Parkinson’s disease and Restless Legs Syndrome . This impurity consists of two pramipexole molecules connected by a conjugated bond, resulting in unique properties such as good solubility, thermal stability, and strong polymer characteristics .
Preparation Methods
The preparation of Pramipexole Dimer Impurity involves both chemical synthesis and polymerization methods. Chemical synthesis typically involves linking two pramipexole monomers under appropriate conditions . An efficient synthetic approach was developed to confirm the proposed degradation pathway and structure of the impurity .
Chemical Reactions Analysis
Pramipexole Dimer Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance techniques . Major products formed from these reactions include (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine .
Scientific Research Applications
Pramipexole Dimer Impurity has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique molecular structure provides good electronic transport and optical properties, making it suitable for use in organic electronic devices such as organic solar cells and organic light-emitting diodes (OLEDs) . Additionally, it is used in the stability study of pramipexole extended-release tablets .
Mechanism of Action
it is known that pramipexole, the parent compound, exerts its effects by stimulating dopamine receptors in the striatum of the brain . This stimulation helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome . The impurity likely interacts with similar molecular targets and pathways.
Comparison with Similar Compounds
Pramipexole Dimer Impurity is unique due to its dimeric structure, which distinguishes it from other pramipexole-related compounds. Similar compounds include pramipexole hydrochloride impurity BI-II786BS and pramipexole EP impurity C . These compounds share some structural similarities but differ in their specific molecular configurations and properties.
Properties
Molecular Formula |
C20H32N6S2 |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
(6S,7S)-6-N-propyl-7-N-[(6S)-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6,7-triamine |
InChI |
InChI=1S/C20H32N6S2/c1-3-9-22-12-5-6-13-16(11-12)27-20(25-13)26-17-14(23-10-4-2)7-8-15-18(17)28-19(21)24-15/h12,14,17,22-23H,3-11H2,1-2H3,(H2,21,24)(H,25,26)/t12-,14-,17-/m0/s1 |
InChI Key |
SNJGCKPELLDJTC-JDFRZJQESA-N |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)N[C@H]3[C@H](CCC4=C3SC(=N4)N)NCCC |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NC3C(CCC4=C3SC(=N4)N)NCCC |
Origin of Product |
United States |
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